molecular formula C7H11NO2 B3346319 1-Acetylpyrrolidine-3-carbaldehyde CAS No. 1174447-98-3

1-Acetylpyrrolidine-3-carbaldehyde

Cat. No.: B3346319
CAS No.: 1174447-98-3
M. Wt: 141.17 g/mol
InChI Key: CPNWBLATBKISDJ-UHFFFAOYSA-N
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Description

1-Acetylpyrrolidine-3-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with an acetyl group at the first position and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-acetylpyrrolidine with an oxidizing agent can yield the desired aldehyde. Another method involves the use of a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which provides regio- and stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetyl group.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:
1-Acetylpyrrolidine-3-carbaldehyde serves as a crucial building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows for the formation of various derivatives, facilitating the development of novel chemical entities with potential therapeutic benefits.

Reactivity and Mechanism:
The aldehyde functional group in this compound can engage in nucleophilic addition reactions, making it useful for synthesizing other organic compounds. Additionally, it can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity . This property is particularly valuable in medicinal chemistry for designing enzyme inhibitors.

Biological Applications

Enzyme Mechanism Studies:
In biological research, this compound is employed to investigate enzyme mechanisms. It acts as a probe to study biochemical pathways by interacting with specific molecular targets, which aids in understanding enzyme inhibition and activation processes .

Pharmaceutical Development:
The compound has been explored for its potential pharmaceutical activity. For instance, derivatives of pyrrolidine compounds have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Such inhibitors are crucial in managing conditions like diabetes . Furthermore, some derivatives exhibit anti-Alzheimer's properties by acting as acetylcholinesterase inhibitors .

Industrial Applications

Specialty Chemicals Production:
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in synthesizing agrochemicals and other fine chemicals .

Case Studies:
Several studies highlight the utility of this compound:

  • Study on Enzyme Inhibition: Research demonstrated that N-acetylpyrrolidine derivatives could effectively inhibit starch-hydrolyzing enzymes without side effects, showcasing their potential in developing safer diabetic treatments .
  • Synthesis of Heterocycles: A study focused on synthesizing diverse heterocyclic compounds using this compound as a starting material, illustrating its role in expanding the chemical library for drug discovery .

Synthetic Routes

This compound can be synthesized through various methods:

  • Cyclization Reactions: Cyclization of appropriate precursors under controlled conditions leads to the formation of the pyrrolidine ring.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to yield 1-acetylpyrrolidine-3-carboxylic acid or reduction to form 1-acetylpyrrolidine-3-methanol, allowing for further functionalization .

Industrial Production

Industrial synthesis typically involves large-scale production techniques that optimize yield and purity. Common methods include solvent extraction and purification via column chromatography.

Mechanism of Action

The mechanism by which 1-acetylpyrrolidine-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

  • 1-Acetylpyrrolidine-2-carbaldehyde
  • 1-Acetylpyrrolidine-4-carbaldehyde
  • 1-Acetylpyrrolidine-3-carboxylic acid

Uniqueness: 1-Acetylpyrrolidine-3-carbaldehyde is unique due to the specific positioning of the acetyl and aldehyde groups on the pyrrolidine ring. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds. The presence of both an electron-withdrawing acetyl group and an electron-donating aldehyde group creates a unique electronic environment that influences its reactivity and interactions with other molecules .

Biological Activity

1-Acetylpyrrolidine-3-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a pyrrolidine ring with an acetyl group and an aldehyde functional group. This compound has drawn attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C7H9NO\text{C}_7\text{H}_9\text{N}\text{O}

This structure allows for diverse reactivity patterns, making it a versatile compound in synthetic organic chemistry. Its unique combination of functional groups contributes to its potential pharmacological properties, particularly in enzyme inhibition and modulation of metabolic pathways .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may influence various biochemical pathways, highlighting its relevance in pharmacological studies .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The inhibition of these enzymes can be beneficial for managing conditions like diabetes .
  • Antimicrobial Activity : Similar pyrrolidine derivatives have shown antimicrobial properties, suggesting that this compound may exhibit similar effects, although specific studies are still needed to confirm this .
  • Potential Anticancer Properties : The structural characteristics of pyrrolidine compounds often correlate with anticancer activities, indicating a possible avenue for further research into the therapeutic applications of this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesNotable Properties
2-AcetylpyridinePyridine ring with an acetyl groupAntimicrobial activity
3-AcetylindoleIndole structure with an acetyl groupAnticancer properties
1-AcetylpiperidinePiperidine ring with an acetyl groupAnalgesic effects
This compound Pyrrolidine ring with both acetyl and aldehyde groupsDiverse reactivity patterns

This table illustrates how the unique positioning of functional groups in this compound impacts its reactivity and potential biological activities compared to other compounds .

Properties

IUPAC Name

1-acetylpyrrolidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(10)8-3-2-7(4-8)5-9/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNWBLATBKISDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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